2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Overview
Description
2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is an organic compound with the molecular formula C₁₅H₁₅ClFNO. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a pyrrole ring, making it a versatile molecule in synthetic organic chemistry. It is primarily used in research settings, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of molecules with potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, the compound’s derivatives are explored for their use in the development of new materials, such as polymers and advanced coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can interact with various enzymes and receptors, modulating their activity. For instance, derivatives of this compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
2-chloro-1-[1-(4-methylbenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone: Contains a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also enhance the biological activity of its derivatives, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-1-[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-14(15(19)8-16)11(2)18(10)9-12-3-5-13(17)6-4-12/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAGEYXJGUMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143052 | |
Record name | 2-Chloro-1-[1-[(4-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790681-72-0 | |
Record name | 2-Chloro-1-[1-[(4-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790681-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[1-[(4-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-{1-[(4-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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